4-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
4-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides. This compound features a bromine atom, a pyrimidinyl group, and a thiophene ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One possible route includes:
Bromination: Introduction of a bromine atom to the thiophene ring.
Amidation: Formation of the carboxamide group by reacting the brominated thiophene with an appropriate amine.
Pyrimidinyl Group Introduction: Attachment of the pyrimidinyl group through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the carbonyl group in the pyrimidinyl moiety.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to alcohols or amines.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology
Biological Probes: Used in the design of probes for studying biological systems.
Medicine
Drug Development: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry
Chemical Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide would depend on its specific application. In biological systems, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological context.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide: can be compared with other thiophene carboxamides and pyrimidinyl derivatives.
Thiophene-2-carboxamide: Lacks the bromine and pyrimidinyl groups.
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide: Lacks the bromine atom.
Uniqueness
- The presence of both a bromine atom and a pyrimidinyl group in the same molecule makes this compound unique. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-bromo-N-[2-(2-oxopyrimidin-1-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2S/c12-8-6-9(18-7-8)10(16)13-3-5-15-4-1-2-14-11(15)17/h1-2,4,6-7H,3,5H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSVGLGYHBKZSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1)CCNC(=O)C2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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